Sialyl Lewis X methyl glycoside

Overview

Description

Sialyl Lewis X methyl glycoside is a tetrasaccharide carbohydrate derivative that plays a crucial role in cell-to-cell recognition processes. It is a sialylated and fucosylated tetrasaccharide, often found on the surface of cells, particularly on O-glycans. This compound is known for its involvement in various physiological and pathological processes, including immune response, inflammation, and cancer metastasis .

Mechanism of Action

Target of Action

Sialyl Lewis X (sLeX) is a tetrasaccharide carbohydrate that is inherently present on the surface of various cells, including lymphocytes, neutrophils, some T cells, and multiple tumor cells . It serves as a common ligand for three selectins: L-selectin, E-selectin, and P-selectin . These selectins play crucial roles in various physiological phenomena by interacting with sLeX .

Mode of Action

The interaction of sLeX with its targets, the selectins, results in significant changes in multiple physiological phenomena . Under normal physiological conditions, sLeX can affect the immune process and the fertilization process . The binding of sLeX to selectins is crucial for these processes .

Biochemical Pathways

The interaction of sLeX with selectins affects several biochemical pathways. For instance, the expression of sLeX could accurately distinguish between suppression-competent FOXP3+ Treg cells and non-suppressive FOXP3+ non-Treg cells . This suggests that sLeX may be involved in the migration of eTreg cells to various immune conditions .

Result of Action

The action of sLeX has significant molecular and cellular effects. Lower expression of sLeX could cause leukocyte adhesion defects (LAD) II . Overexpression of sLeX, on the other hand, has been linked to several cancers including melanoma, breast, pancreatic, liver, lung, head and neck, ovarian, bladder carcinomas, and some blood diseases including Hodgkin disease, some B cell chronic lymphocytic leukemias, acute lymphoblastic leukemias, and most acute nonlymphocytic leukemias .

Action Environment

The action, efficacy, and stability of sLeX can be influenced by various environmental factors. Pathological conditions and pro-inflammatory mediators can up-regulate sLeX expression on cell surfaces, which has important consequences in intracellular signaling and immune function . .

Biochemical Analysis

Biochemical Properties

Sialyl Lewis X methyl glycoside is involved in several biochemical reactions, primarily through its interaction with selectins. Selectins are a family of cell adhesion molecules that mediate the binding of leukocytes to endothelial cells, facilitating their migration to sites of inflammation . The interaction between this compound and selectins is crucial for the immune response, as it allows leukocytes to adhere to and roll along the vascular endothelium. This compound also interacts with enzymes such as fucosyltransferase, which is responsible for its synthesis .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neurons and microglia, this compound is involved in neuronal signaling and immunomodulation . It also plays a role in the immune process by affecting leukocyte adhesion and migration . Additionally, abnormal expression of this compound has been linked to several cancers, where it promotes tumor cell metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with selectins. This binding triggers conformational changes in selectins, facilitating the adhesion and rolling of leukocytes on the endothelium . The compound also influences gene expression by modulating the activity of transcription factors involved in the immune response. Furthermore, this compound can inhibit or activate enzymes such as fucosyltransferase, which is crucial for its synthesis and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. For example, in in vitro models of Parkinson’s disease, the expression of this compound and its rate-limiting enzyme fucosyltransferase 7 increased over time, suggesting a time-dependent regulation of its activity . These temporal effects are essential for understanding the compound’s role in chronic conditions and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance leukocyte adhesion and migration, promoting an effective immune response . At higher doses, it may lead to adverse effects such as excessive inflammation or immune cell activation. In models of Parkinson’s disease, varying doses of this compound have been shown to differentially affect neuronal signaling and immune function . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glycosylation and cell adhesion. The compound interacts with enzymes such as fucosyltransferase and sialyltransferase, which are responsible for its synthesis and modification . These interactions can affect metabolic flux and the levels of metabolites involved in glycosylation processes. Additionally, this compound plays a role in the regulation of selectin-mediated cell adhesion, influencing various physiological and pathological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is typically found on the cell surface, where it participates in cell adhesion and signaling . The compound’s localization and accumulation can be influenced by factors such as the expression of selectins and other cell surface molecules. Understanding the transport and distribution of this compound is essential for elucidating its role in various biological processes and its potential therapeutic applications.

Subcellular Localization

This compound is primarily localized on the cell surface, where it functions as a ligand for selectins . This subcellular localization is crucial for its role in cell adhesion and signaling. The compound’s activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles. For example, in neurons, this compound is involved in signaling pathways that regulate neuronal function and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sialyl Lewis X methyl glycoside typically involves the formation of glycosidic bonds between monosaccharide units. Common methods include:

Michael Reaction: This involves the condensation of 2,3,4,6-Tetraacetyl-α-D-glucopyranosyl chloride with potassium phenoxide, followed by basic hydrolysis.

Chemoenzymatic Strategies: These combine chemical synthesis and enzyme catalysis to produce sialylated glycans and glycoconjugates.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemoenzymatic methods due to their efficiency and scalability. These methods allow for the systematic synthesis of structurally diverse sialosides with various modifications .

Chemical Reactions Analysis

Types of Reactions

Sialyl Lewis X methyl glycoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the carbohydrate units.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This involves replacing one functional group with another, often to modify the compound’s biological activity

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halides and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include modified sialylated glycans and glycopeptides, which have altered biological activities and properties .

Scientific Research Applications

Chemical Applications

Synthesis of Complex Carbohydrates:

sLeX-MG is utilized in synthesizing complex carbohydrates and glycoconjugates. It serves as a building block for creating sialylated oligosaccharides, which are crucial for various biological functions. The compound can be synthesized using chemoenzymatic methods that combine chemical glycosylation with enzymatic synthesis, allowing for the efficient production of structurally diverse sialosides .

Table 1: Common Synthetic Methods for sLeX-MG

| Method | Description |

|---|---|

| Chemoenzymatic Synthesis | Combines enzymatic synthesis with chemical glycosylation to produce complex sialosides. |

| Michael Reaction | Involves the condensation of specific carbohydrate derivatives followed by hydrolysis. |

| Enzymatic Synthesis | Utilizes recombinant enzymes for regio- and stereoselective synthesis of sialosides. |

Biological Applications

Cell Adhesion Studies:

sLeX-MG plays a critical role in studying cell adhesion and migration processes. It interacts with selectins, which are cell adhesion molecules that mediate leukocyte binding to endothelial cells during inflammation. This interaction is vital for understanding immune responses and the mechanisms underlying various diseases .

Case Study: Leukocyte Adhesion Deficiency (LAD)

Research has shown that lower expression levels of sLeX can lead to defects in leukocyte adhesion, contributing to conditions like LAD II. This highlights the importance of sLeX in mediating immune responses and its potential as a therapeutic target.

Medical Applications

Therapeutic Development:

The compound has been explored for its potential in developing diagnostic tools and therapeutic agents for diseases such as cancer, asthma, and inflammatory disorders. Glycomimetics based on sLeX structure have been designed to inhibit selectin-ligand interactions, offering new avenues for treating selectin-mediated diseases .

Table 2: Therapeutic Applications of sLeX-MG

| Disease Type | Application |

|---|---|

| Cancer | Development of agents targeting tumor cell adhesion and metastasis. |

| Inflammatory Disorders | Potential treatment for conditions like asthma and rheumatoid arthritis through selectin inhibition. |

| Cardiovascular Diseases | Use in therapies aimed at preventing thrombosis and tissue rejection during transplants. |

Industrial Applications

Biopharmaceutical Production:

sLeX-MG is also employed in producing glycoproteins and biopharmaceuticals due to its role in enhancing protein stability and functionality. Its incorporation into therapeutic proteins can improve their pharmacokinetics by facilitating better interactions with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Sialyl Lewis A: Another sialylated tetrasaccharide with similar functions but different structural features.

Lewis X: A non-sialylated tetrasaccharide that also interacts with selectins but has different biological roles.

Lewis A: Similar to Lewis X but with distinct structural and functional properties

Uniqueness

Sialyl Lewis X methyl glycoside is unique due to its specific sialylation and fucosylation patterns, which confer distinct biological activities. Its ability to interact with multiple selectins makes it a versatile molecule in various physiological and pathological processes .

Biological Activity

Sialyl Lewis X (sLeX) methyl glycoside is a fucosylated oligosaccharide that plays a pivotal role in various biological processes, particularly in cell adhesion, inflammation, and cancer metastasis. This article explores the biological activity of sLeX methyl glycoside, focusing on its mechanisms of action, significance in disease contexts, and recent research findings.

Overview of Sialyl Lewis X

Sialyl Lewis X is a tetrasaccharide that serves as a ligand for selectins, a family of cell adhesion molecules. The interaction between sLeX and selectins facilitates the adhesion of leukocytes to endothelial cells, which is crucial for immune response and inflammation. Additionally, elevated levels of sLeX have been associated with tumor metastasis, making it a target for therapeutic intervention in cancer treatment.

-

Cell Adhesion :

- sLeX is integral to the homing of leukocytes to sites of inflammation. It binds to selectins (E-selectin and P-selectin), promoting the rolling and adhesion of leukocytes on the vascular endothelium .

- The presence of sLeX on cancer cells enhances their ability to metastasize by facilitating their attachment to endothelial cells .

-

Inhibition Strategies :

- Research has focused on developing inhibitors that block the interaction between sLeX and selectins. For instance, compounds like 5-thio-L-fucose have been shown to impede the biosynthesis of sLeX, thereby reducing cell adhesion and malignancy in cancer cells .

- Sialyl Lewis X mimetics have been synthesized to act as antagonists to selectins, providing potential therapeutic avenues for treating inflammatory diseases and cancer .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of sLeX:

- Glycoprotein Profiling : A high-dimensional method was developed to profile glycoproteins modified with sLeX. This approach has identified many previously unreported proteins associated with colon cancer, suggesting that sLeX modifications can serve as biomarkers for disease diagnosis .

- Cancer Metastasis : Elevated levels of sLeX in various carcinomas correlate with increased malignancy and poor patient survival rates. This relationship underscores the importance of targeting sLeX in cancer therapy .

- Metabolic Engineering : The application of metabolic engineering strategies using modified sugars has shown promise in disrupting the biosynthesis of sLeX. Such approaches can lead to reduced levels of this oligosaccharide on cell surfaces, thereby diminishing their adhesive properties .

Case Studies

- Colon Cancer :

- Inflammatory Diseases :

Summary Table: Key Findings on Sialyl Lewis X Methyl Glycoside

| Aspect | Details |

|---|---|

| Function | Cell adhesion via selectin binding |

| Role in Cancer | Promotes metastasis; correlates with malignancy |

| Inhibition Strategies | Use of metabolic inhibitors (e.g., 5-thio-L-fucose) and glycomimetics |

| Biomarker Potential | Identified in colon cancer; may aid in diagnosis |

| Therapeutic Applications | Targeting sLeX may help treat inflammatory diseases and cancers |

Properties

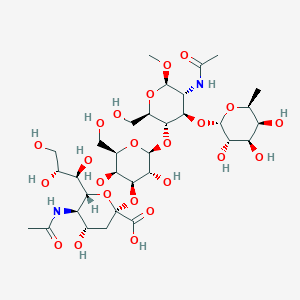

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54N2O23/c1-9-18(42)21(45)22(46)29(51-9)55-26-17(34-11(3)39)28(50-4)53-15(8-37)24(26)54-30-23(47)27(20(44)14(7-36)52-30)57-32(31(48)49)5-12(40)16(33-10(2)38)25(56-32)19(43)13(41)6-35/h9,12-30,35-37,40-47H,5-8H2,1-4H3,(H,33,38)(H,34,39)(H,48,49)/t9-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVDUZXAAXDNBM-NKMYSRQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.